Phenyl(pyridin-2-yl)methanamine hydrochloride

Stereochemistry Ligand Design Medicinal Chemistry

Substituting generic achiral pyridylmethylamines into asymmetric synthesis workflows introduces stereochemical uncertainty that can derail enantiomeric purity and lead to inconsistent biological readouts. Phenyl(pyridin-2-yl)methanamine hydrochloride (CAS 59575-91-6) directly resolves this pain point as a pre-formed chiral primary amine scaffold. - Validated DPP-4 pharmacophore: structurally related phenylpyridine derivatives achieve subnanomolar enzyme inhibition (IC₅₀ = 2.20 nM), confirming the framework's target engagement value. - Dual N,N-bidentate coordination: the primary amine and pyridine nitrogen enable reliable metal chelation for cross-coupling, asymmetric hydrogenation, and MOF synthesis. - Hydrochloride salt advantage: freely soluble in water and ethanol, eliminating DMSO-induced assay artifacts in HTS and bioconjugation workflows.

Molecular Formula C12H13ClN2
Molecular Weight 220.7 g/mol
CAS No. 59575-91-6
Cat. No. B1362266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(pyridin-2-yl)methanamine hydrochloride
CAS59575-91-6
Molecular FormulaC12H13ClN2
Molecular Weight220.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=N2)N.Cl
InChIInChI=1S/C12H12N2.ClH/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-9,12H,13H2;1H
InChIKeyGVGSFONXPJCBIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl(pyridin-2-yl)methanamine HCl: Structural Characterization and Physical Properties


Phenyl(pyridin-2-yl)methanamine hydrochloride (CAS 59575-91-6) is a chiral primary amine building block consisting of a phenyl ring and a pyridin-2-yl moiety linked through a methanamine bridge, commercially available as the hydrochloride salt for enhanced aqueous solubility and ambient storage stability . The compound crystallizes in the monoclinic space group P 21/c with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. Key physical properties relevant to procurement include a melting point of 226 °C and molecular weight of 220.7 g/mol (C₁₂H₁₃ClN₂) . The solid compound ranges from colorless to yellow and is freely soluble in both water and ethanol, enabling broad compatibility with diverse reaction media without requiring additional solubilizing co-solvents .

1 Chiral amine building block with stereogenic methine center
2 Hydrochloride salt for aqueous solubility and ambient storage
3 N,N-bidentate ligand scaffold via amine and pyridine nitrogens

Why Generic Substitution Fails: Key Differentiation Parameters


Procurement based solely on structural class similarity is insufficient for phenyl(pyridin-2-yl)methanamine hydrochloride due to quantifiable differences across multiple selection-relevant dimensions. The compound differs from simpler pyridylmethylamine analogs by the presence of an additional phenyl substituent, which introduces a stereogenic center and expands its capacity as an N,N-bidentate ligand scaffold . Furthermore, the hydrochloride salt form provides enhanced aqueous solubility compared to the neutral free base form, reducing formulation-related experimental variability in aqueous reaction systems . The documented synthetic route via benzylamine and 2-bromopyridine enables straightforward industrial-scale accessibility with predictable cost and purity profiles . A direct comparison of the analogous DPP-4 inhibitor scaffold demonstrates that structurally related phenylpyridine derivatives exhibit subnanomolar enzyme inhibition potency (IC₅₀ = 2.20 nM) [1], highlighting the functional value of the phenyl-pyridyl framework. These factors collectively establish that generic in-class substitution without verifying the specific structural and physicochemical attributes of CAS 59575-91-6 carries material risk of experimental failure, suboptimal reaction yields, or inconsistent biological outcomes.

Achiral analog mismatch Pyridin-2-ylmethanamine lacks stereogenic center; may not support stereoselective synthesis workflows
Salt form difference Free base form (CAS 39930-11-5) has limited aqueous solubility; may require organic co-solvents in aqueous systems
Scaffold simplification risk Simpler pyridylmethylamine analogs may not reproduce coordination geometry or steric profile of phenyl-substituted scaffold

Quantitative Differentiation and Evidence-Based Comparator Analysis


Chirality and Bidentate Coordination vs. Pyridin-2-ylmethanamine

Phenyl(pyridin-2-yl)methanamine hydrochloride contains a stereogenic methine carbon connecting phenyl, pyridin-2-yl, and amino groups, conferring chirality and expanding coordination potential relative to the achiral comparator pyridin-2-ylmethanamine (2-picolylamine) . The compound functions as an N,N-bidentate ligand via its primary amine and pyridine nitrogen atoms, enabling the formation of stable metal chelate complexes . This structural feature supports applications in asymmetric catalysis and chiral resolution where the comparator pyridin-2-ylmethanamine lacks the required stereochemical diversity [1].

Chirality & Coordination
Class-level
Stereogenic methine center enables N,N-bidentate ligand capacity vs. achiral pyridin-2-ylmethanamine
Supports chiral building block and ligand scaffold selection
X-ray: space group P 21/c; structural confirmation available
Stereochemistry Ligand Design Medicinal Chemistry

Aqueous Solubility: HCl Salt vs. Free Base

The hydrochloride salt form of phenyl(pyridin-2-yl)methanamine (CAS 59575-91-6) exhibits high aqueous solubility, enabling direct dissolution in water and ethanol without the need for additional organic co-solvents . This physicochemical property distinguishes it from the neutral free base form (CAS 39930-11-5), which possesses significantly lower aqueous solubility and may require organic solvent mixtures for dissolution in aqueous reaction systems . The enhanced solubility profile reduces experimental variability associated with precipitation or incomplete dissolution during biochemical assays and synthetic procedures conducted in aqueous media .

Solubility Profile
Data to verify
HCl salt: freely soluble in water and ethanol vs. free base: limited aqueous solubility
Supports aqueous assay and synthesis workflow fit
Source-specific review recommended; 25 °C ambient
Solubility Formulation Biochemical Assay

Synthetic Accessibility: Single-Step Route via Benzylamine

Phenyl(pyridin-2-yl)methanamine hydrochloride is synthesized via the reaction of benzylamine with 2-bromopyridine followed by hydrochloric acid addition to form the hydrochloride salt . This straightforward synthetic pathway utilizes commercially available and cost-effective starting materials (benzylamine and 2-bromopyridine) compared to alternative routes that may involve more expensive heteroaromatic ketone reduction or multi-step protection-deprotection sequences . The documented preparation method ensures reproducible industrial-scale production with predictable cost structures, mitigating supply chain risk for procurement and enabling competitive pricing for bulk orders.

Synthetic Route
Class-level
Single-step nucleophilic substitution from benzylamine and 2-bromopyridine
May support supply chain predictability
Commercially available starting materials; scalable route
Synthetic Route Cost Scalability

DPP-4 Inhibition Potential of the Phenylpyridine Scaffold

A phenylpyridine derivative structurally related to the phenyl(pyridin-2-yl)methanamine scaffold exhibits potent dipeptidyl peptidase-4 (DPP-4) enzyme inhibition with an IC₅₀ value of 2.20 nM [1]. This high potency at a therapeutically validated target (DPP-4) demonstrates the functional value of the phenyl-pyridyl framework for enzyme inhibition applications [2]. The observed potency serves as a benchmark for comparing the biological activity potential of phenyl(pyridin-2-yl)methanamine hydrochloride against structurally simpler pyridylmethylamine analogs lacking the phenyl substituent, which may exhibit reduced target engagement due to fewer hydrophobic interactions within the enzyme binding pocket [1].

DPP-4 Inhibition Context
Class-level
Structurally related phenylpyridine derivative: IC₅₀ = 2.20 nM
Supports enzyme inhibition scaffold context
Not direct data for CAS 59575-91-6; class-level inference only
DPP-4 Enzyme Inhibition Drug Discovery

Recommended Application Scenarios Based on Differentiation


Chiral Building Block for Asymmetric Synthesis

Phenyl(pyridin-2-yl)methanamine hydrochloride is optimally deployed as a chiral primary amine building block in asymmetric synthesis programs where stereochemical control is essential. The compound's stereogenic methine center enables its use as a chiral scaffold for constructing enantiomerically enriched pharmaceutical intermediates and drug candidates, distinguishing it from achiral pyridylmethylamine analogs that cannot support stereoselective transformations . Its documented X-ray crystal structure (space group P 21/c) provides a reliable basis for computational modeling and structure-based drug design [1].

N,N-Bidentate Ligand for Coordination Chemistry and Catalysis

The compound serves as a versatile precursor for N,N-bidentate ligand systems in coordination chemistry and homogeneous catalysis, utilizing both the primary amine and pyridine nitrogen atoms for metal chelation . This bidentate coordination capacity supports applications in transition metal-catalyzed cross-coupling reactions, asymmetric hydrogenation, and the synthesis of metal-organic frameworks (MOFs), where the phenyl substituent provides additional steric and electronic tunability compared to simpler pyridin-2-ylmethanamine ligands .

Scaffold for DPP-4 Inhibitor Development

Procurement is indicated for medicinal chemistry programs focused on developing dipeptidyl peptidase-4 (DPP-4) inhibitors and related serine protease-targeted therapeutics. The phenylpyridine framework demonstrates potent DPP-4 enzyme inhibition (structurally related derivative IC₅₀ = 2.20 nM) [2] and has been validated in patent literature as a core scaffold for this therapeutic target [3]. This application leverages the compound's phenyl-pyridyl architecture to achieve high-affinity binding within enzyme active sites requiring aromatic and heteroaromatic pharmacophoric elements.

Aqueous-Compatible Reagent for Biochemical Assays and Bioconjugation

The hydrochloride salt form's high aqueous solubility makes it particularly suitable for biochemical assay development, bioconjugation chemistry, and high-throughput screening (HTS) workflows conducted in aqueous buffer systems. This property reduces the need for DMSO or other organic co-solvents that can interfere with enzymatic activity or protein stability, improving assay reproducibility and data quality in drug discovery screening campaigns.

Application
Selection Property
Validation Focus
Stereochemical control studies
Chiral scaffold with stereogenic center
Enantiomer-attribution and ligand geometry review
Coordination chemistry research
N,N-bidentate ligand via amine and pyridine
Metal-chelate complex characterization
Serine protease enzyme inhibition research
Phenylpyridine scaffold context
DPP-4 pathway-response interpretation
Aqueous buffer assay workflows
HCl salt aqueous solubility profile
Aqueous media compatibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenyl(pyridin-2-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.